molecular formula C7H4N2O2 B1610408 2-Ethynyl-5-nitropyridine CAS No. 452333-53-8

2-Ethynyl-5-nitropyridine

Cat. No.: B1610408
CAS No.: 452333-53-8
M. Wt: 148.12 g/mol
InChI Key: LGPWDEKBZZUODK-UHFFFAOYSA-N
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Description

2-Ethynyl-5-nitropyridine is an organic compound characterized by a pyridine ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynyl-5-nitropyridine can be synthesized through the Sonogashira coupling reaction. This involves the palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine with terminal acetylenes. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a copper co-catalyst and a base like triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Ethynyl-5-nitropyridine finds applications in several scientific research fields:

Comparison with Similar Compounds

    2-Ethynylpyridine: Lacks the nitro group, making it less reactive in certain substitution reactions.

    5-Nitropyridine: Lacks the ethynyl group, limiting its use in cross-coupling reactions.

Uniqueness: 2-Ethynyl-5-nitropyridine is unique due to the presence of both the ethynyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs .

Properties

IUPAC Name

2-ethynyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPWDEKBZZUODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514601
Record name 2-Ethynyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452333-53-8
Record name 2-Ethynyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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